molecular formula C16H13N5O2S B12935320 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12935320
M. Wt: 339.4 g/mol
InChI Key: DYBGYUBZHBUAQM-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.

Scientific Research Applications

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine

Uniqueness

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its tosyl group, which can undergo various substitution reactions, making it a versatile intermediate in organic synthesis. Its structure also allows for potential interactions with a wide range of biological targets, enhancing its utility in drug discovery and development.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

7-(4-methylphenyl)sulfonyl-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H13N5O2S/c1-11-2-4-13(5-3-11)24(22,23)21-7-6-14-15(12-8-19-20-9-12)17-10-18-16(14)21/h2-10H,1H3,(H,19,20)

InChI Key

DYBGYUBZHBUAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C4=CNN=C4

Origin of Product

United States

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